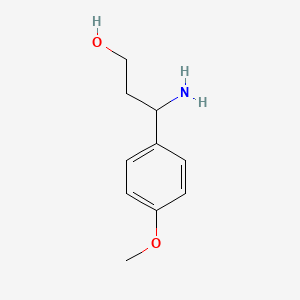

3-Amino-3-(4-methoxyphenyl)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHWMCHUIUINGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369984 | |

| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68208-24-2 | |

| Record name | γ-Amino-4-methoxybenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68208-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68208-24-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic routes for producing 3-Amino-3-(4-methoxyphenyl)propan-1-ol, a valuable β-amino alcohol intermediate in pharmaceutical and chemical research. The document outlines the primary synthetic methodology, including a detailed experimental protocol, and discusses alternative synthetic strategies. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Primary Synthetic Route: Reduction of a β-Amino Acid Precursor

The most direct and commonly cited method for the synthesis of this compound is the reduction of its corresponding β-amino acid, 3-Amino-3-(4-methoxyphenyl)propanoic acid. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reduction.

Reaction Scheme

The overall reaction involves the reduction of the carboxylic acid functional group to a primary alcohol using a suitable reducing agent, typically a metal hydride.

Caption: Synthesis of this compound via reduction.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound from 3-Amino-3-(4-methoxyphenyl)propanoic acid using lithium aluminum hydride (LiAlH₄).

Materials:

-

3-Amino-3-(4-methoxyphenyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Sodium hydroxide (NaOH), 15% aqueous solution

-

Water (H₂O)

-

Celite®

-

Toluene

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: A dry round-bottom flask is charged with a suspension of LiAlH₄ in anhydrous THF under an inert atmosphere (Argon or Nitrogen). The flask is cooled to 0°C using an ice bath.

-

Addition of Starting Material: 3-Amino-3-(4-methoxyphenyl)propanoic acid is added slowly to the cooled suspension of LiAlH₄ in THF.

-

Reaction: The reaction mixture is stirred at 0°C for 30 minutes and then refluxed for 5 hours.

-

Quenching: After the reaction is complete, the mixture is cooled back to 0°C and diluted with diethyl ether. The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.

-

Workup: The resulting mixture is stirred at room temperature for at least 30 minutes to ensure complete quenching and precipitation of aluminum salts.

-

Filtration: The mixture is filtered through a pad of Celite® to remove the inorganic salts.

-

Purification: The filtrate is concentrated under reduced pressure. The crude product is then recrystallized from toluene to yield pure this compound as a solid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Amino-3-(4-methoxyphenyl)propanoic acid | [1] |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0°C to reflux | [1] |

| Reaction Time | 5.5 hours | [1] |

| Yield | ~51% (for a similar chloro-substituted analog) | [1] |

Alternative Synthetic Strategies

While the reduction of the corresponding β-amino acid is a primary route, other established methods for β-amino alcohol synthesis can be adapted for this compound. These routes may be advantageous in specific research contexts, such as the need for enantiomerically pure products or the use of different starting materials.

Ring Opening of Epoxides

The aminolysis of epoxides is a versatile method for the synthesis of β-amino alcohols.[2][3] This approach would involve the reaction of a suitable epoxide with an amine. For the target molecule, this would entail the reaction of 2-((4-methoxyphenyl)oxiran-2-yl)methanol with an amine source.

Caption: General epoxide ring-opening route to β-amino alcohols.

This method's success is contingent on the regioselective opening of the epoxide ring. Various catalysts, such as indium tribromide or heteropoly acids, can be employed to improve yields and selectivity.[2]

Asymmetric Synthesis from Chiral Precursors

For the synthesis of enantiomerically pure this compound, asymmetric synthetic methods are required. One such approach involves starting from a chiral precursor, such as (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, and then performing the reduction as described in the primary route. The synthesis of this chiral amino acid has been reported.[4]

Experimental Workflow Overview

The general workflow for the synthesis and purification of this compound via the reduction route is depicted below.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound is most directly achieved through the reduction of 3-Amino-3-(4-methoxyphenyl)propanoic acid. This method is robust and utilizes readily available starting materials. For researchers requiring enantiomerically pure forms, the use of a chiral starting amino acid is recommended. Alternative synthetic routes, such as the ring-opening of epoxides, offer additional flexibility in substrate scope and reaction conditions. The detailed protocols and compiled data in this guide are intended to support the successful synthesis of this important chemical intermediate in a research and development setting.

References

An In-depth Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document compiles available data on its chemical identity, physical characteristics, and spectral information, alongside its role as a key intermediate in pharmaceutical synthesis.

Core Chemical Properties

This compound is a chiral organic compound featuring an amino group and a primary alcohol functional group attached to a propanol backbone, which is substituted with a 4-methoxyphenyl group. Its chemical structure lends itself to versatile modifications, making it a valuable building block in medicinal chemistry.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 886061-27-4 ((3S)-enantiomer)[1] |

| Molecular Formula | C₁₀H₁₅NO₂[1] |

| Molecular Weight | 181.23 g/mol [1] |

| Canonical SMILES | COC1=CC=C(C=C1)C(N)CCO |

Physicochemical Data

Detailed experimental data on the physicochemical properties of this compound is not widely available in public literature. For comparative purposes, the properties of the structurally related compound 3-(4-methoxyphenyl)propan-1-ol, which lacks the amino group, are presented below. It is important to note that the presence of the amino group in the target compound is expected to significantly influence its properties, such as increasing its polarity, melting point, and boiling point, as well as its solubility in polar solvents.

Table 2: Physicochemical Properties of the Related Compound 3-(4-methoxyphenyl)propan-1-ol (CAS: 5406-18-8)

| Property | Value |

| Melting Point | 26 °C[2][3] |

| Boiling Point | 164-168 °C at 18 mmHg[3][4] |

| Density | 1.037 g/cm³[2] |

| Refractive Index | n20/D 1.532[2][3] |

| Flash Point | 122.3 °C[2] |

Synthesis and Reactivity

This compound can be synthesized from 3-Amino-3-(4-methoxyphenyl)propionic acid[5]. The presence of the amino and hydroxyl groups allows for a wide range of chemical reactions, including N-acylation, N-alkylation, and O-alkylation, making it a versatile intermediate for the synthesis of more complex molecules.

Role in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules with potential therapeutic applications. It is particularly noted for its use in the development of agents targeting the central nervous system (CNS), such as antidepressants and anxiolytics[6]. The specific stereochemistry of the molecule can be critical for its biological activity and efficacy in drug candidates.

Logical Workflow for Drug Discovery

The general workflow for utilizing an intermediate like this compound in a drug discovery program is outlined below. This process typically begins with the synthesis of a library of derivatives, followed by screening for biological activity.

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]

- 4. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]

- 5. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Amino-3-(3-methoxyphenyl)propan-1-ol [myskinrecipes.com]

A Comprehensive Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-Amino-3-(4-methoxyphenyl)propan-1-ol, a chiral amino alcohol with potential applications in pharmaceutical research and development. Due to the limited availability of public data on the racemic mixture, this guide focuses primarily on the (R)-enantiomer, for which more specific information is accessible.

Chemical Identity and Properties

Table 1: Physicochemical Data for (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol and Related Compounds

| Property | Value | Remarks |

| Molecular Formula | C₁₀H₁₅NO₂ | For the target compound. |

| Molecular Weight | 181.23 g/mol | For the target compound. |

| Appearance | Solid | As listed by a commercial supplier for 3-Amino-3-(4-methoxy-phenyl)-propan-1-ol. |

| Melting Point | 26 °C | For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol.[1][2] This value may differ significantly for the aminated compound. |

| Boiling Point | 164-168 °C at 18 mmHg | For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol.[1] This value may differ for the aminated compound. |

| Refractive Index | n20/D 1.532 | For the non-aminated analog, 3-(4-Methoxyphenyl)-1-propanol.[1][2] |

Note: Quantitative data for the target compound is scarce. The data presented for the non-aminated analog is for reference and should be used with caution.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid precursor, 3-Amino-3-(4-methoxyphenyl)propionic acid. A detailed, multi-step synthesis for the chiral precursor, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, has been described.

Synthesis of (R)-3-Amino-3-(p-methoxyphenyl)propionic acid

A detailed, multi-step synthesis has been published in Organic Syntheses. The process involves the formation of a chiral pyrimidinone intermediate, followed by a palladium-catalyzed coupling reaction and subsequent hydrolysis to yield the desired amino acid.

Reduction of 3-Amino-3-(4-methoxyphenyl)propionic Acid to this compound

General Experimental Protocol (Inferred):

-

Protection of the Amino Group (Optional but Recommended): The amino group of 3-Amino-3-(4-methoxyphenyl)propionic acid is first protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.

-

Activation of the Carboxylic Acid: The N-protected amino acid is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to 0 °C. A chloroformate, such as ethyl chloroformate, and a base (e.g., triethylamine) are added to form a mixed anhydride.

-

Reduction: A solution of a reducing agent, such as sodium borohydride in water, is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, as monitored by TLC.

-

Work-up and Deprotection: The reaction is quenched, and the product is extracted. If an N-protecting group was used, it is subsequently removed under appropriate conditions (e.g., acid treatment for Boc group removal).

-

Purification: The final product is purified by a suitable method, such as column chromatography or recrystallization.

Diagram 1: General Synthetic Workflow

References

Elucidation of the Chemical Structure: A Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol

For distribution to researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel compound, 3-Amino-3-(4-methoxyphenyl)propan-1-ol. Due to the limited availability of direct experimental data for this specific molecule, this paper presents a robust, predictive approach based on established spectroscopic principles and data from analogous chemical structures. The protocols and data herein serve as a foundational guide for the synthesis, purification, and characterization of this and similar compounds.

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 3-Amino-3-(4-methoxyphenyl)propionic acid. This transformation provides a reliable route to the target amino alcohol.

Experimental Protocol: Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid

Materials:

-

3-Amino-3-(4-methoxyphenyl)propionic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Deionized water

Procedure:

-

A solution of 3-Amino-3-(4-methoxyphenyl)propionic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled to 0 °C in an ice bath.

-

Lithium aluminum hydride (LiAlH₄) (1.5 equivalents) is added portion-wise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again, while maintaining the temperature at 0 °C.

-

The resulting slurry is filtered, and the solid residue is washed with diethyl ether.

-

The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography on silica gel.

Spectroscopic Analysis and Structure Confirmation

The definitive structure of this compound is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The following sections detail the predicted data for each of these methods.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to provide key information about the number and connectivity of protons in the molecule. The predicted chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH) |

| ~6.88 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~4.0-4.2 | Multiplet | 1H | CH-NH₂ |

| ~3.79 | Singlet | 3H | OCH₃ |

| ~3.65 | Triplet | 2H | CH₂-OH |

| ~1.8-2.0 | Multiplet | 2H | CH₂-CH₂-OH |

| (Broad) | Singlet | 3H | NH₂, OH |

Predicted in CDCl₃ at 400 MHz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments within the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | Ar-C (para to -CH) |

| ~135.0 | Ar-C (ipso to -CH) |

| ~127.5 | Ar-CH (ortho to -CH) |

| ~114.0 | Ar-CH (ortho to -OCH₃) |

| ~62.0 | CH₂-OH |

| ~55.3 | OCH₃ |

| ~52.0 | CH-NH₂ |

| ~38.0 | CH₂-CH₂-OH |

Predicted in CDCl₃ at 100 MHz.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted key mass-to-charge ratios (m/z) are listed in Table 3. The fragmentation of amines is often characterized by alpha-cleavage, where the bond adjacent to the nitrogen atom is broken.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 164 | [M - NH₃]⁺ |

| 151 | [M - CH₂OH]⁺ |

| 135 | [C₉H₁₁O]⁺ |

| 108 | [C₇H₈O]⁺ |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are presented in Table 4.

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H and N-H stretching |

| 3030-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Strong | Aliphatic C-H stretching |

| 1610, 1510 | Strong | Aromatic C=C stretching |

| 1245 | Strong | Aryl-O-CH₃ stretching |

| 1030 | Strong | C-O stretching (alcohol) |

Workflow for Structure Elucidation

The logical process for the complete structure elucidation of this compound is visualized in the following workflow diagram.

Caption: Workflow for the synthesis and structure elucidation of this compound.

3-Amino-3-(4-methoxyphenyl)propan-1-ol molecular weight

An In-depth Technical Guide to 3-Amino-3-(4-methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a molecule of interest in pharmaceutical research and organic synthesis. This document details its physicochemical properties, including its molecular weight, and presents a putative synthesis protocol. While specific experimental data for this compound is not extensively available in public literature, this guide furnishes information on related compounds to provide a contextual understanding of its potential characteristics and biological relevance. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in research and development. The molecular formula of the compound is C₁₀H₁₅NO₂.

Molecular Weight

The molecular weight of this compound has been calculated based on its molecular formula and the atomic weights of its constituent elements.

| Element | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 15 | 1.008 | 15.12 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 181.235 |

Putative Experimental Protocol: Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the searched literature, a plausible synthetic route involves the reduction of the corresponding amino acid, 3-Amino-3-(4-methoxyphenyl)propionic acid.[3] The following is a generalized protocol based on common laboratory procedures for the reduction of amino acids.

Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid

Materials:

-

3-Amino-3-(4-methoxyphenyl)propionic acid

-

Lithium aluminium hydride (LiAlH₄) or another suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium hydroxide (NaOH), 1M solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminium hydride in anhydrous THF.

-

Addition of Amino Acid: 3-Amino-3-(4-methoxyphenyl)propionic acid is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water, while cooling in an ice bath.

-

Workup: The resulting solid is filtered off and washed with THF. The filtrate is collected and the solvent is removed under reduced pressure.

-

Extraction: The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel.

Potential Biological Significance

The structural motif of 3-amino-3-aryl-1-propanol is of significant interest in medicinal chemistry. The positional isomer, 3-Amino-3-(3-methoxyphenyl)propan-1-ol, is known to be a key intermediate in the synthesis of compounds with potential therapeutic applications, including antidepressants and anxiolytics that act on the central nervous system (CNS).[4] This suggests that this compound may also serve as a valuable building block for novel CNS-active agents.

Derivatives of similar structures, such as 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, have demonstrated promising anticancer and antioxidant properties.[5] Furthermore, other related heterocyclic compounds have shown a broad spectrum of biological activities, including antimicrobial and antifungal effects.[6]

Diagrams

Putative Synthesis Workflow

Caption: Putative synthesis workflow for this compound.

Potential Role in Drug Discovery

Caption: Logical flow of the potential role in CNS drug discovery.

References

- 1. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]

- 2. 3-(4-METHOXYPHENYL)-1-PROPANOL | 5406-18-8 [chemicalbook.com]

- 3. 3-AMINO-3-(P-METHOXYPHENYL)-1-PROPANOL synthesis - chemicalbook [chemicalbook.com]

- 4. 3-Amino-3-(3-methoxyphenyl)propan-1-ol [myskinrecipes.com]

- 5. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties [jmchemsci.com]

An In-depth Technical Guide on the Solubility of 3-Amino-3-(4-methoxyphenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-methoxyphenyl)propan-1-ol is a molecule of interest in pharmaceutical research due to its structural motifs, which are present in various biologically active compounds. A thorough understanding of its solubility profile is a critical first step in its development as a potential therapeutic agent. Solubility influences bioavailability, formulation, and routes of administration. This document outlines the theoretical considerations and practical methodologies for determining the solubility of this compound in a range of relevant solvents.

Theoretical Framework: Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-

Polarity: The presence of an amino (-NH2) group and a hydroxyl (-OH) group makes the molecule capable of hydrogen bonding, suggesting a degree of polarity. The methoxyphenyl group, however, introduces a significant nonpolar character.

-

pH: The amino group is basic and can be protonated at acidic pH, forming a more soluble salt.

-

Solvent Properties: The choice of solvent is paramount. Solvents are broadly classified based on their polarity (polar protic, polar aprotic, and nonpolar).

A logical approach to solvent selection for solubility studies is to test a range of solvents with varying polarities.

Caption: A diagram illustrating the classification of common laboratory solvents based on polarity.

Data Presentation

While specific data for this compound is unavailable, researchers should aim to populate a table similar to the one below with their experimental findings. This structured format allows for easy comparison of solubility across different solvents and conditions.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | Polar Protic | 25 | ||

| pH 2 Buffer | Aqueous | 25 | ||

| pH 7.4 Buffer | Aqueous | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Dichloromethane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Hexane | Nonpolar | 25 |

Experimental Protocols

A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath or incubator

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate within a constant temperature environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method such as HPLC-UV.

-

A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / 1000

-

The general workflow for this experimental protocol is illustrated below.

Caption: A flowchart of the experimental workflow for determining thermodynamic solubility.

Conclusion

Determining the solubility of this compound is a fundamental requirement for its progression in the drug development pipeline. The detailed experimental protocol provided in this guide offers a robust method for obtaining reliable and reproducible solubility data. The systematic investigation of its solubility in a range of solvents with varying polarities and pH will provide a comprehensive understanding of its physicochemical properties, thereby guiding future formulation and development efforts.

Spectral Data for 3-Amino-3-(4-methoxyphenyl)propan-1-ol: A Technical Overview

For Immediate Release

[City, State] – This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the spectral characteristics of the compound 3-Amino-3-(4-methoxyphenyl)propan-1-ol. Due to the limited availability of public domain spectral data for this specific molecule, this document outlines the expected spectral features based on its chemical structure and provides general experimental protocols for its synthesis and characterization.

Predicted Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | d | 2H | Ar-H (ortho to OCH₃) |

| ~ 6.9 | d | 2H | Ar-H (meta to OCH₃) |

| ~ 4.0 | m | 1H | CH-NH₂ |

| 3.78 | s | 3H | OCH₃ |

| ~ 3.6 | t | 2H | CH₂-OH |

| ~ 1.8 | m | 2H | CH₂ |

| (variable) | br s | 2H | NH₂ |

| (variable) | br s | 1H | OH |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 159 | Ar-C (para to CH) |

| ~ 135 | Ar-C (ipso) |

| ~ 128 | Ar-CH (ortho to OCH₃) |

| ~ 114 | Ar-CH (meta to OCH₃) |

| ~ 60 | CH₂-OH |

| ~ 55 | OCH₃ |

| ~ 52 | CH-NH₂ |

| ~ 40 | CH₂ |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch |

| 3030-3000 | Ar C-H stretch |

| 2960-2850 | Aliphatic C-H stretch |

| 1610, 1510 | Ar C=C stretch |

| 1245 | Ar-O-C stretch (asymmetric) |

| 1030 | Ar-O-C stretch (symmetric), C-O stretch |

| 830 | p-disubstituted benzene C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Fragment |

| 181 | [M]⁺ (Molecular Ion) |

| 164 | [M - NH₃]⁺ |

| 150 | [M - CH₂OH]⁺ |

| 135 | [M - CH(NH₂)CH₂CH₂OH]⁺ or [CH₃OC₆H₄CH₂]⁺ |

| 121 | [CH₃OC₆H₄]⁺ |

| 108 | [HOC₆H₄CH₂]⁺ |

Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes. A common method involves the reduction of a corresponding nitro or cyano precursor. The following is a generalized protocol.

Synthesis of this compound

A potential synthetic route involves the reduction of a suitable precursor, such as 3-(4-methoxyphenyl)-3-oxopropanenitrile or 1-(4-methoxyphenyl)-3-nitropropan-1-ol.

-

Reduction of a Nitro Precursor: A solution of the nitro-alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is subjected to catalytic hydrogenation. A catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Spectral Data Acquisition

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: The infrared spectrum is obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Mass Spectrometry: Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. The sample is introduced directly or via a gas or liquid chromatograph.

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a target organic compound like this compound.

This guide provides a foundational understanding of the spectral properties of this compound. Researchers are encouraged to perform their own synthesis and characterization to obtain precise experimental data.

Potential Research Applications of 3-Amino-3-(4-methoxyphenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-methoxyphenyl)propan-1-ol is a versatile chemical scaffold with significant potential in pharmaceutical research and development. Its structural features, combining an amino alcohol with a methoxy-substituted phenyl ring, make it a valuable intermediate for the synthesis of a diverse range of bioactive molecules. This technical guide provides an in-depth overview of its potential research applications, focusing on its role as a building block for novel therapeutics, particularly those targeting the central nervous system (CNS). This document summarizes its physicochemical properties, provides detailed synthetic methodologies, and outlines experimental protocols for evaluating its biological activity.

Introduction

The 3-amino-3-arylpropan-1-ol framework is a recognized pharmacophore found in various biologically active compounds. The presence of both an amino and a hydroxyl group allows for versatile chemical modifications, enabling the exploration of a broad chemical space in drug discovery. The 4-methoxyphenyl substituent can influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its interaction with biological targets. Research suggests that derivatives of this scaffold may exhibit antidepressant, anxiolytic, antioxidant, and anticancer properties.[1][2] This guide aims to provide researchers with the necessary technical information to explore the full potential of this compound in their research endeavors.

Physicochemical Properties

While experimental data for this compound is limited in publicly available literature, predicted values and data from structurally similar compounds provide valuable insights into its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₂ | |

| Molecular Weight | 181.23 g/mol | |

| Predicted Boiling Point | 384.5 ± 42.0 °C | [3] |

| Predicted Density | 1.097 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 14.88 ± 0.10 | [3] |

Note: The predicted values are for the structurally related compound (3S)-3-amino-3-(4-ethoxy-3-methoxyphenyl)propan-1-ol and should be considered as estimations for the target compound.

Synthesis

The primary route for the synthesis of this compound involves the reduction of its corresponding carboxylic acid precursor, 3-Amino-3-(4-methoxyphenyl)propionic acid.

Synthesis of 3-Amino-3-(4-methoxyphenyl)propionic acid

A detailed, multi-step synthesis for the chiral precursor, (R)-3-Amino-3-(p-methoxyphenyl)propionic acid, has been described in the literature and can be adapted for the racemic mixture.[4]

Reduction to this compound

The final step involves the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Experimental Protocol: Reduction of 3-Amino-3-(4-methoxyphenyl)propionic acid

Materials:

-

3-Amino-3-(4-methoxyphenyl)propionic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl ether

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Ice bath

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF under an argon or nitrogen atmosphere.

-

Cool the suspension to 0-10 °C using an ice bath.

-

Slowly add 3-Amino-3-(4-methoxyphenyl)propionic acid (1 equivalent) in portions to control the evolution of hydrogen gas.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux and maintain for 16-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to 0-10 °C with an ice bath and cautiously quench the reaction by the sequential slow addition of water (x mL), followed by 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

A white precipitate will form. Stir the resulting slurry at room temperature for 30 minutes.

-

Filter the precipitate and wash it thoroughly with ethyl ether.

-

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.

This is a general procedure adapted from the reduction of amino acids.[5] Researchers should optimize the reaction conditions for their specific needs.

Potential Research Applications and Experimental Protocols

The structural similarity of this compound to known monoamine reuptake inhibitors suggests its potential utility in CNS drug discovery.[6] Furthermore, derivatives of similar scaffolds have shown promise as antioxidant and anticancer agents.

Central Nervous System (CNS) Applications

Derivatives of 3-amino-3-aryl-propan-1-ol are known to interact with monoamine transporters (SERT, NET, DAT), which are key targets for antidepressant and anxiolytic drugs.

Experimental Protocol: Monoamine Transporter Binding Assay

This protocol outlines a general procedure for assessing the binding affinity of the compound to serotonin, norepinephrine, and dopamine transporters using radioligand binding assays.

Materials:

-

Cell membranes expressing human SERT, NET, or DAT

-

Radioligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT)

-

This compound (test compound)

-

Reference inhibitors (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitors.

-

In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and either the test compound, reference inhibitor, or vehicle.

-

Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known inhibitor.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Forced Swim Test (Antidepressant Model)

The Forced Swim Test is a common behavioral assay to screen for antidepressant-like activity.[1][4]

Materials:

-

Male mice or rats

-

Cylindrical water tank (e.g., 20 cm diameter, 40 cm height)

-

Water at 23-25 °C

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Positive control (e.g., imipramine)

-

Video recording system

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals at a predetermined time before the test (e.g., 30-60 minutes).

-

Fill the tank with water to a depth where the animal cannot touch the bottom or escape.

-

Gently place the animal in the water tank for a 6-minute session.

-

Record the session for later analysis.

-

The key behavior measured is immobility time, which is defined as the time the animal spends floating with only minor movements to keep its head above water.

-

Analyze the last 4 minutes of the 6-minute session, as the first 2 minutes are considered an adaptation period.

-

A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

Experimental Protocol: Elevated Plus Maze (Anxiolytic Model)

The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents.[3][7]

Materials:

-

Male mice or rats

-

Elevated plus-maze apparatus (two open arms and two closed arms)

-

This compound

-

Vehicle

-

Positive control (e.g., diazepam)

-

Video tracking software

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals prior to the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record and analyze the animal's movement using video tracking software.

-

Key parameters to measure include the time spent in the open arms and the number of entries into the open arms.

-

An increase in the time spent and/or the number of entries into the open arms compared to the vehicle group is indicative of an anxiolytic-like effect.

Antioxidant and Anticancer Applications

Derivatives of structurally related compounds have demonstrated potential as antioxidant and anticancer agents.[2]

Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or Ethanol

-

This compound

-

Positive control (e.g., ascorbic acid)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of the test compound and the positive control.

-

In a 96-well plate, add the DPPH solution to each well containing the test compound, positive control, or vehicle.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Experimental Protocol: MTT Assay (Cytotoxicity/Anticancer)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Normal cell line (for selectivity assessment)

-

Cell culture medium and supplements

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

This compound

-

Positive control (e.g., doxorubicin)

-

96-well cell culture plates

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound, positive control, or vehicle.

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Synthetic Workflow

Caption: Synthetic route from the propionic acid to the propanol.

CNS Drug Discovery Logic

Caption: Logic for investigating CNS activity.

Antioxidant/Anticancer Screening Workflow

Caption: Workflow for antioxidant and anticancer screening.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities make it an attractive scaffold for medicinal chemists and pharmacologists. This technical guide provides a foundational framework for researchers to initiate and advance their investigations into the potential applications of this versatile compound. Further research is warranted to fully elucidate its pharmacological profile and to explore the structure-activity relationships of its derivatives.

References

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Using the rat forced swim test to assess antidepressant-like activity in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. protocols.io [protocols.io]

An In-depth Technical Guide on 3-Amino-3-(4-methoxyphenyl)propan-1-ol Derivatives and Analogs: Synthesis, Biological Evaluation, and Potential Mechanisms

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for derivatives of 3-Amino-3-(4-methoxyphenyl)propan-1-ol. The content is tailored for researchers, scientists, and professionals in drug development, with a focus on recent findings in their potential as antioxidant and anticancer agents.

Core Structure and Derivatives

The core structure, this compound, serves as a versatile scaffold for the synthesis of a wide range of derivatives. The presence of an amino group, a hydroxyl group, and a methoxyphenyl moiety allows for diverse chemical modifications. This guide focuses on derivatives synthesized from 3-[(4-methoxyphenyl)amino]propanehydrazide, which have been shown to possess significant biological activities.

A series of novel derivatives incorporating various heterocyclic moieties such as semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, and others have been synthesized and evaluated for their therapeutic potential.[1][2]

Synthesis of Derivatives

The synthesis of these derivatives typically starts from 3-[(4-methoxyphenyl)amino]propanehydrazide. Various synthetic routes are then employed to introduce different functional groups and heterocyclic rings.

General Synthetic Workflow

The overall process for generating and testing these compounds can be visualized as a multi-step workflow, from initial synthesis to biological screening.

Experimental Protocols for Synthesis

A mixture of 3-[(4-methoxyphenyl)amino]propanehydrazide (15 mmol), methanol (60 mL), and phenyl isothiocyanate (20 mmol) is heated at reflux for 4 hours. After cooling, the precipitate formed is filtered off and recrystallized from a DMF/H₂O mixture.[1]

A mixture of the previously synthesized phenyl-hydrazinecarbothioamide derivative (3 mmol) and a 20% aqueous KOH solution (40 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled and acidified with HCl to a pH of 4. The resulting precipitate is filtered off, washed with water, and recrystallized from a DMF/H₂O mixture.[1]

To a solution of a triazolethione derivative (3 mmol) in DMF (15 mL), KOH (3 mmol) and K₂CO₃ (2.7 mmol) are added, followed by the corresponding bromoacetophenone (3.75 mmol). The reaction mixture is stirred at 40 °C for 24 hours. Water (30 mL) is then added, and the precipitate that forms is filtered, washed with water, and recrystallized from propan-2-ol.[1]

Biological Activities and Quantitative Data

The synthesized derivatives of this compound have been evaluated for their antioxidant and anticancer properties.

Antioxidant Activity

The antioxidant potential of these compounds was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Several derivatives exhibited antioxidant activity comparable to or even exceeding that of the standard antioxidant, ascorbic acid.[1]

| Compound | DPPH Radical Scavenging Activity (Relative to Ascorbic Acid) |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide | 1.35 times higher |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone | 1.13 times higher |

Anticancer Activity

The anticancer activity was evaluated against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The compounds generally showed greater cytotoxicity against the U-87 cell line.[1][3]

| Compound | Cell Line | % Cell Viability at 10 µM (48h) |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 | 19.6 ± 1.5 |

| Doxorubicin (Control) | U-87 | Almost complete inhibition |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | MDA-MB-231 | ~70% |

| Doxorubicin (Control) | MDA-MB-231 | ~70% (at 72h) |

Experimental Protocols for Biological Assays

DPPH Radical Scavenging Assay

The antioxidant activity is determined by measuring the scavenging of the DPPH free radical. A solution of the test compound in DMSO is added to a solution of DPPH in ethanol. The mixture is incubated at room temperature, and the absorbance is measured at 517 nm. The percentage of DPPH radical scavenging is calculated using the formula:

% Scavenging = [(A_control - A_sample) / A_control] x 100

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines. Cells are seeded in 96-well plates and treated with the test compounds at various concentrations. After a specified incubation period (e.g., 48 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The viable cells reduce the yellow MTT to purple formazan crystals. The formazan is then dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage relative to the untreated control cells.

Potential Signaling Pathways and Mechanism of Action

While the exact mechanisms of action for these specific this compound derivatives are still under investigation, related compounds have been shown to modulate key signaling pathways involved in inflammation and cancer. For instance, some methoxy derivatives of other phenolic compounds are known to suppress inflammation by inactivating the MAPK and NF-κB signaling pathways.[4] It is plausible that the anticancer and antioxidant effects observed for the derivatives in this guide could be mediated through similar pathways.

This diagram illustrates a hypothetical mechanism where the compounds may inhibit the MAPK (p38, JNK) and NF-κB (via IKK) pathways, leading to apoptosis in cancer cells and a reduction in inflammatory responses. Further research is required to confirm the precise molecular targets and signaling cascades affected by these novel derivatives.

Conclusion

The derivatives of this compound represent a promising class of compounds with significant antioxidant and anticancer activities. The synthetic versatility of the core structure allows for the generation of a diverse library of molecules for further investigation. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel therapeutic agents. Future studies should focus on elucidating the specific mechanisms of action and optimizing the lead compounds for improved efficacy and safety profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives of 3-[(4- methoxyphenyl)amino]propanehydrazide: towards anticancer and antioxidant agents [epubl.ktu.edu]

- 4. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol

This document provides detailed protocols for the quantitative analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a reverse-phase HPLC method for determining purity and a chiral HPLC method for the separation of its enantiomers. These methods are crucial for researchers, scientists, and professionals involved in drug development and quality control.

Achiral Purity Analysis by Reverse-Phase HPLC

This method is suitable for determining the purity of this compound in bulk samples or formulations.

Chromatographic Conditions

A summary of the HPLC conditions for the achiral analysis is presented in Table 1.

Table 1: HPLC Parameters for Achiral Purity Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (v/v) |

| Gradient | Isocratic (e.g., 30:70 Acetonitrile:Water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Run Time | 15 minutes |

Experimental Protocol: Achiral Analysis

1.2.1. Reagents and Materials

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid (ACS Grade)

-

This compound Reference Standard

-

Sample containing this compound

1.2.2. Preparation of Mobile Phase

-

To prepare a 1 L solution of the mobile phase (30:70 Acetonitrile:Water with 0.1% Phosphoric Acid), mix 300 mL of acetonitrile with 700 mL of water.

-

Add 1 mL of phosphoric acid to the mixture.

-

Degas the solution by sonication or vacuum filtration.

1.2.3. Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a concentration of 1 mg/mL.

-

Further dilute this stock solution as required to generate a calibration curve.

1.2.4. Preparation of Sample Solution

-

Accurately weigh a quantity of the sample expected to contain approximately 10 mg of this compound.

-

Transfer the sample to a 10 mL volumetric flask and dissolve it in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

1.2.5. HPLC Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions.

-

Record the chromatograms and determine the retention time and peak area of the analyte.

-

Calculate the purity of the sample by comparing the peak area of the analyte in the sample to that of the reference standard.

Chiral Separation of Enantiomers by HPLC

Due to the presence of a chiral center, it is often necessary to separate the enantiomers of this compound. Direct separation of amino alcohols on chiral stationary phases can be challenging; therefore, a pre-column derivatization step is often employed to improve resolution and detection.

Derivatization and Chromatographic Conditions

A summary of the derivatization agent and HPLC conditions for the chiral analysis is presented in Table 2.

Table 2: HPLC Parameters for Chiral Analysis

| Parameter | Condition |

| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, 5 µm, 4.6 x 250 mm) |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (e.g., 80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 265 nm, Emission: 315 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Run Time | 30 minutes |

Experimental Protocol: Chiral Analysis

2.2.1. Reagents and Materials

-

n-Hexane (HPLC Grade)

-

Isopropanol (HPLC Grade)

-

Diethylamine (ACS Grade)

-

9-fluorenylmethyl chloroformate (FMOC-Cl)

-

Borate Buffer (pH 9.0)

-

Acetone

-

Racemic this compound Standard

-

Sample containing enantiomers of this compound

2.2.2. Derivatization Procedure

-

Prepare a 1 mg/mL solution of the racemic standard or sample in acetone.

-

In a vial, mix 100 µL of the sample/standard solution with 200 µL of borate buffer (pH 9.0).

-

Add 200 µL of a 5 mg/mL solution of FMOC-Cl in acetone.

-

Vortex the mixture and allow it to react at room temperature for 30 minutes.

-

Quench the reaction by adding 100 µL of a 1% diethylamine solution in acetone.

-

The derivatized sample is now ready for HPLC analysis.

2.2.3. Preparation of Mobile Phase

-

To prepare 1 L of the mobile phase (80:20:0.1 n-Hexane:Isopropanol:Diethylamine), mix 800 mL of n-Hexane with 200 mL of isopropanol.

-

Add 1 mL of diethylamine to the mixture.

-

Degas the solution before use.

2.2.4. HPLC Analysis Procedure

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the derivatized racemic standard to confirm the separation of the two enantiomer peaks.

-

Inject the derivatized sample solution.

-

Record the chromatograms and determine the retention times and peak areas for each enantiomer.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Visualizations

Experimental Workflow

The overall workflow for the HPLC analysis is depicted in the following diagram.

Caption: Overall experimental workflow for HPLC analysis.

Chiral Method Development Logic

The decision-making process for developing the chiral HPLC method is outlined below.

Caption: Decision tree for chiral HPLC method development.

Application Note: Reverse Phase HPLC Protocol for the Analysis of 3-Amino-3-(4-methoxyphenyl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the separation and quantification of 3-Amino-3-(4-methoxyphenyl)propan-1-ol using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). The method is designed for purity assessment, impurity profiling, and quantification in various sample matrices.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for monitoring its purity and ensuring the quality of final products. As a polar molecule containing both an amino and a hydroxyl group, its analysis by RP-HPLC requires careful method development to achieve good peak shape and retention. This protocol outlines a robust RP-HPLC method suitable for the analysis of this polar aromatic amine.

The primary challenges in analyzing polar amines by RP-HPLC often involve poor retention on non-polar stationary phases and peak tailing due to interactions with residual silanol groups on the silica-based packing material. To overcome these issues, this method employs a C18 column with a mobile phase at a low pH to suppress the ionization of silanol groups, thereby minimizing undesirable secondary interactions.[1]

Experimental Protocol

This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography Data System (CDS): For data acquisition and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended. For highly polar analytes, a column designed for use with highly aqueous mobile phases may provide better results.[2]

-

Solvents and Reagents:

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade or purified to 18.2 MΩ·cm

-

Formic acid (FA) or Orthophosphoric acid (OPA), analytical grade

-

This compound reference standard

-

Preparation of Solutions

-

Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly. The low pH helps to protonate the amine group of the analyte and suppress the ionization of free silanol groups on the stationary phase.[1]

-

Mobile Phase B (Organic): 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade acetonitrile and mix.

-

Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 90:10 v/v) is recommended to ensure compatibility with the initial mobile phase conditions.

-

Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Further dilute the stock solution to a working concentration (e.g., 50 µg/mL).

-

Sample Solution: Prepare the sample by dissolving it in the sample diluent to achieve a final concentration within the linear range of the method. If necessary, filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following are recommended starting conditions. A gradient elution is proposed to ensure the elution of any potential non-polar impurities.

| Parameter | Recommended Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 225 nm (based on the absorbance of the methoxyphenyl group) |

| Run Time | 25 minutes |

Data Presentation

Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[3][4][5] The following table summarizes the typical parameters that should be evaluated and the expected results.

| Validation Parameter | Specification |

| System Suitability | |

| Tailing Factor (Asymmetry) | 0.8 - 1.5 |

| Theoretical Plates | > 2000 |

| %RSD of Peak Area (n=6) | ≤ 2.0% |

| Linearity | |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Range | e.g., 5 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels |

| Precision | |

| Repeatability (%RSD) | ≤ 2.0% |

| Intermediate Precision (%RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.1 µg/mL) |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~0.3 µg/mL) |

| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. |

| Robustness | No significant changes in results with small variations in flow rate, pH, and column temperature. |

Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using the described RP-HPLC protocol.

Caption: Workflow for RP-HPLC analysis of this compound.

Disclaimer: This protocol is a general guideline. Method optimization and full validation are required for use in a regulated environment.

References

- 1. benchchem.com [benchchem.com]

- 2. hplc.eu [hplc.eu]

- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 4. Development and validation of the RP-HPLC method for quantification of tavaborole - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. archives.ijper.org [archives.ijper.org]

Application Notes and Protocols for the Chiral Separation of 3-Amino-3-(4-methoxyphenyl)propan-1-ol Enantiomers

Introduction

3-Amino-3-(4-methoxyphenyl)propan-1-ol is a chiral building block of significant interest in the pharmaceutical industry. Due to the stereospecific nature of drug-receptor interactions, it is crucial to isolate and test the individual enantiomers for their distinct pharmacological and toxicological profiles.[1][2] This document provides detailed application notes and protocols for three common and effective methods for the chiral separation of its enantiomers: Chiral High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Formation, and Enzymatic Resolution.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Application Note

Chiral HPLC is a powerful and widely used analytical and preparative technique for separating enantiomers.[3][4] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and Pirkle-type columns are particularly effective for resolving chiral amines and alcohols.[5][6][7] The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for optimizing resolution.[1] Acidic or basic additives are often used to improve peak shape and selectivity for basic compounds like amino alcohols.[7][8]

Data Presentation: Chiral HPLC Screening Conditions

| Parameter | Condition A (Polysaccharide CSP) | Condition B (Pirkle-Type CSP) |

| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | (R,R)-Whelk-O® 1 (Pirkle-type) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temperature | 25 °C | 25 °C |

| Detection | UV at 230 nm | UV at 230 nm |

| Expected Outcome | Baseline resolution (Rs > 1.5) of the two enantiomers. | Good resolution (Rs > 2.0) of the two enantiomers.[6] |

Experimental Protocol: Chiral HPLC Separation

-

System Preparation:

-

Equip an HPLC system with a UV detector, a suitable injector, and a column oven.

-

Install the selected chiral column (e.g., Chiralpak® AD-H).

-

Purge the system thoroughly with the chosen mobile phase.

-

-

Mobile Phase Preparation:

-

For Condition A, carefully mix 800 mL of HPLC-grade n-hexane, 200 mL of HPLC-grade isopropanol, and 1 mL of diethylamine.

-

For Condition B, carefully mix 900 mL of HPLC-grade n-hexane, 100 mL of HPLC-grade isopropanol, and 1 mL of trifluoroacetic acid.

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Sample Preparation:

-

Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Set the column temperature to 25 °C.

-

Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved.

-

Inject 10 µL of the prepared sample.

-

Monitor the separation at a wavelength of 230 nm.

-

Record the retention times for both enantiomers and calculate the resolution factor (Rs).

-

-

Optimization (If Necessary):

-

If resolution is not optimal, adjust the ratio of isopropanol in the mobile phase. Increasing the alcohol content generally decreases retention time.

-

Vary the concentration of the acidic or basic modifier to improve peak shape.

-

Caption: Workflow for diastereomeric salt resolution.

Method 3: Enzymatic Kinetic Resolution

Application Note

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, most commonly lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. [9][10]For a racemic alcohol, this typically involves an enantioselective acylation (transesterification) reaction. [11]One enantiomer is converted into an ester by the enzyme, while the other remains unreacted. The significant difference in the chemical nature of the resulting ester and the unreacted alcohol allows for their easy separation by standard techniques like column chromatography. This method is valued for its high selectivity and mild reaction conditions. [10] Data Presentation: Enzymatic Resolution

| Parameter | Description |

| Enzyme | Immobilized Lipase B from Candida antarctica (CAL-B) or Lipase from Burkholderia cepacia [12] |

| Acyl Donor | Vinyl Acetate or Isopropenyl Acetate [11] |

| Solvent | Diisopropyl ether or Toluene [11][13] |

| Reaction Temperature | 30-40 °C |

| Key Steps | 1. Enzymatic Acylation2. Reaction Monitoring (Target ~50% conversion)3. Enzyme Removal4. Separation of Product and Substrate |

| Expected Outcome | (R)-enantiomer (unreacted) and (S)-ester (product) both with high enantiomeric excess (>95% ee). (Note: Enantiopreference depends on the specific enzyme). |

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup:

-

To a flask, add 5.0 g of racemic this compound, 150 mL of diisopropyl ether, and an equimolar amount of vinyl acetate.

-

Add the immobilized lipase (e.g., 500 mg of Novozym® 435).

-

Seal the flask and place it in an orbital shaker set to 40 °C and 200 rpm.

-

-

Monitoring the Reaction:

-